Buscopan

Description

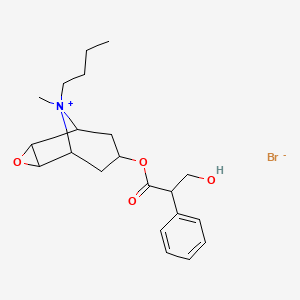

Structure

3D Structure of Parent

Properties

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Buscopan® (Hyoscine Butylbromide) - Muscarinic Receptor Antagonism in the Gastrointestinal Tract

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological properties of Buscopan® (hyoscine butylbromide), with a specific focus on its mechanism of action as a muscarinic receptor antagonist in the gastrointestinal (GI) tract. This compound® is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) that exerts a potent spasmolytic effect on the smooth muscle of the GI tract. Its primary mechanism involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, predominantly the M2 and M3 subtypes, leading to a reduction in smooth muscle contractility and spasm. This document details the available quantitative data on its receptor binding and functional activity, outlines key experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

Hyoscine butylbromide is a peripherally acting antimuscarinic agent.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3][4] In the gastrointestinal tract, acetylcholine released from parasympathetic nerve endings stimulates muscarinic receptors on smooth muscle cells, leading to contraction and peristalsis. This compound® competitively blocks these receptors, thereby inhibiting the effects of acetylcholine and causing smooth muscle relaxation.[1][4]

Muscarinic Receptor Subtype Specificity

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for hyoscine butylbromide.

Table 1: Functional Activity of Hyoscine Butylbromide on Human Gastrointestinal Smooth Muscle

| Parameter | Value (nmol/L) | Assay Details | Tissue Source |

| IC50 (Bethanechol-induced muscle contraction) | 429 | Isometric force transduction | Human Intestine |

| IC50 (Bethanechol-induced calcium mobilization) | 121 | Calcium imaging | Human Intestine |

| IC50 (Bethanechol-induced epithelial secretion) | 224 | Ussing chamber technique | Human Intestine |

Data sourced from Krueger et al. (2013).[5][6]

Table 2: Pharmacokinetic Properties of Hyoscine Butylbromide

| Parameter | Value | Species | Notes |

| Bioavailability (Oral) | <1% | Human | Poor absorption due to quaternary ammonium structure. |

| Protein Binding | ~4.4% | Human | [7] |

| Volume of Distribution (Vd) | 1.7 L/kg | Human | [7] |

| Elimination Half-life | ~5 hours | Human | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the muscarinic receptor antagonism of hyoscine butylbromide in the GI tract.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Protocol: [3H]-N-methylscopolamine ([3H]-NMS) Binding Assay

-

Membrane Preparation:

-

Cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors) are used.

-

Membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in the assay buffer.

-

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or unlabeled hyoscine butylbromide at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

25 µL of [3H]-NMS at a final concentration close to its Kd (e.g., 0.5 nM).

-

200 µL of the cell membrane suspension (5-15 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of hyoscine butylbromide that inhibits 50% of the specific binding of [3H]-NMS) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Smooth Muscle Contraction Assay

This assay assesses the functional effect of a compound on smooth muscle contractility.

Protocol: Isolated Guinea Pig Ileum Contraction Assay

-

Tissue Preparation:

-

A male guinea pig (250-350 g) is euthanized by cervical dislocation.

-

A segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The lumen is gently flushed to remove contents. Segments of 2-3 cm are cut and mounted in an isolated organ bath.

-

-

Organ Bath Setup:

-

The tissue is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.

-

-

Experimental Procedure:

-

Record a baseline of stable spontaneous contractions.

-

Induce submaximal contractions with a muscarinic agonist, such as bethanechol (B1168659) (e.g., 1 µM) or carbachol.

-

Once a stable contraction plateau is reached, add cumulative concentrations of hyoscine butylbromide (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath at regular intervals.

-

Record the relaxation response after each addition.

-

-

Data Analysis:

-

Express the relaxation induced by hyoscine butylbromide as a percentage of the initial agonist-induced contraction.

-

Plot the concentration-response curve and determine the IC50 value.

-

In Vivo Gastrointestinal Motility Assay

This assay evaluates the effect of a compound on the transit of a non-absorbable marker through the GI tract.

Protocol: Charcoal Meal Transit Assay in Rats

-

Animals: Male Wistar rats (200-250 g) are used. They are fasted for 18-24 hours before the experiment but have free access to water.

-

Drug Administration:

-

Administer hyoscine butylbromide or vehicle (e.g., saline) orally or intraperitoneally at the desired doses.

-

-

Charcoal Meal Administration:

-

Thirty minutes after drug administration, administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally (10 mL/kg).

-

-

Measurement of Transit:

-

Twenty to thirty minutes after the charcoal meal administration, euthanize the animals by cervical dislocation.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.

-

-

Data Analysis:

-

Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the mean transit distance in the drug-treated groups to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. ijper.org [ijper.org]

- 2. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 5. Effect of hyoscine butylbromide (this compound®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice | MDPI [mdpi.com]

The Pharmacokinetics and Bioavailability of Oral Buscopan®: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of orally administered hyoscine butylbromide, commercially known as Buscopan®. It is intended to be a comprehensive resource for professionals in the fields of pharmacology, clinical research, and drug development. This document synthesizes publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this widely used antispasmodic agent.

Introduction

Hyoscine butylbromide is a quaternary ammonium (B1175870) compound and a semi-synthetic derivative of scopolamine.[1] It is an anticholinergic agent that exerts a spasmolytic action on the smooth muscle of the gastrointestinal (GI) tract.[2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (M-receptors), which leads to the relaxation of smooth muscles and relief from cramping and pain.[3] Due to its charged structure, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[3]

Pharmacokinetic Profile

The pharmacokinetic profile of oral hyoscine butylbromide is characterized by very low systemic bioavailability.[2][4] Despite this, it exerts a potent local effect on the GI tract.

Absorption

As a quaternary ammonium compound, hyoscine butylbromide is highly polar and, consequently, only partially absorbed following oral administration.[5][6] The absolute bioavailability of oral hyoscine butylbromide is consistently reported to be less than 1%.[4][5] Some studies have indicated an oral absorption rate of around 8%.[6][7]

Distribution

Following absorption, hyoscine butylbromide is rapidly distributed to tissues. It exhibits a high affinity for muscarinic receptors in the smooth muscle cells of the abdominal and pelvic organs, as well as in the intramural ganglia of these organs.[6][7] Plasma protein binding, primarily to albumin, is approximately 4.4%.[6][7][8] The volume of distribution has been estimated to be 1.7 L/kg.[6][7] Notably, animal studies suggest that hyoscine butylbromide does not cross the blood-brain barrier.[6][7][8]

Metabolism

The primary metabolic pathway for hyoscine butylbromide is the hydrolytic cleavage of the ester bond.[7][8][9] This process results in the formation of metabolites that have poor binding affinity to muscarinic receptors and are not considered to contribute significantly to the therapeutic effect.[7][8][9]

Excretion

Orally administered hyoscine butylbromide is primarily excreted in the feces.[7][9] Approximately 90% of a recovered radioactive dose is found in the feces after oral administration.[5][7][9] A small fraction, between 2% and 5% of a radioactive dose, is eliminated via the kidneys.[5][7][9] The urinary excretion of the unchanged parent compound is less than 0.1% of the dose.[5][7][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral hyoscine butylbromide based on available data.

Table 1: Pharmacokinetic Parameters of Oral Hyoscine Butylbromide

| Parameter | Value | Reference |

| Absolute Bioavailability | < 1% | [4][5] |

| Oral Absorption | ~8% | [6][7] |

| Peak Plasma Concentration (Cmax) | 0.11 - 2.04 ng/mL (for 20-400 mg single doses) | [5] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [5] |

| Area Under the Curve (AUC0-tz) | 0.37 - 10.7 ng·h/mL (for 20-400 mg single doses) | [5] |

| Terminal Elimination Half-Life (t½) | 6.2 - 10.6 hours (for 100-400 mg single doses) | [5][7] |

| Plasma Protein Binding | ~4.4% | [6][7][8] |

| Volume of Distribution (Vd) | 1.7 L/kg | [6][7] |

| Total Clearance | 1.2 L/min | [6][7][8] |

| Apparent Oral Clearance | 881 - 1420 L/min (for 100-400 mg doses) | [5] |

Experimental Protocols

Detailed experimental protocols for the analysis of hyoscine butylbromide in biological matrices are crucial for reproducible research. While specific proprietary protocols are not publicly available, the following outlines a general workflow based on published analytical methodologies.

Bioanalytical Method for Plasma Concentration Determination

The most sensitive and widely used methods for quantifying hyoscine butylbromide in plasma are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS).[10][11] These methods can achieve lower limits of quantification in the range of 0.03 to 1 ng/mL.[10][11]

A typical experimental workflow would involve:

-

Blood Sample Collection: Whole blood is collected from subjects at predetermined time points after drug administration.

-

Plasma Preparation: The blood is centrifuged to separate the plasma.

-

Sample Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate the drug from plasma proteins and other interfering substances.

-

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[12] A mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is used to separate the analyte from other components.[12]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its internal standard.

Visualizations

Signaling Pathway of Hyoscine Butylbromide

The primary mechanism of action of hyoscine butylbromide is the blockade of muscarinic acetylcholine receptors on smooth muscle cells. This interrupts the signaling cascade that leads to muscle contraction.

Caption: Anticholinergic action of Hyoscine Butylbromide on smooth muscle cells.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of oral this compound®.

Caption: Workflow for a pharmacokinetic study of oral this compound®.

Conclusion

Oral hyoscine butylbromide (this compound®) is a widely used antispasmodic with a well-defined mechanism of action. Its pharmacokinetic profile is characterized by low systemic bioavailability, with the majority of the drug acting locally on the gastrointestinal tract before being excreted primarily in the feces. The primary metabolic pathway is hydrolysis of the ester bond. Understanding these pharmacokinetic properties is essential for the effective clinical use and future development of this therapeutic agent.

References

- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. | Read by QxMD [read.qxmd.com]

- 3. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 4. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicines.org.uk [medicines.org.uk]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. mims.com [mims.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Analytical review: analytical techniques for hyoscine N butyl bromide - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Analytical review: analytical techniques for hyoscine N butyl bromide. | Semantic Scholar [semanticscholar.org]

- 12. bsu.edu.eg [bsu.edu.eg]

An In-depth Technical Guide to the Molecular Targets of Hyoscine Butylbromide in the Colon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscine butylbromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a widely utilized antispasmodic agent for the treatment of abdominal cramping and pain. Its clinical efficacy is primarily attributed to its peripheral anticholinergic activity within the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular targets of hyoscine butylbromide in the colon, with a focus on its interaction with muscarinic and nicotinic acetylcholine (B1216132) receptors. This document details the quantitative pharmacology, underlying signaling pathways, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Primary and Secondary Molecular Targets

The pharmacological action of hyoscine butylbromide in the colon is mediated through its interaction with two main classes of acetylcholine receptors:

-

Primary Target: Muscarinic Acetylcholine Receptors (mAChRs) : Hyoscine butylbromide acts as a competitive antagonist at muscarinic receptors on colonic smooth muscle cells.[1][2] The predominant subtypes in the human colon are the M2 and M3 receptors .[3] While M2 receptors are more abundant, the M3 receptor is the primary mediator of smooth muscle contraction .[3][4] Blockade of these receptors by hyoscine butylbromide leads to the relaxation of colonic smooth muscle, thereby alleviating spasms.[1][2]

-

Secondary Target: Nicotinic Acetylcholine Receptors (nAChRs) : At higher concentrations, hyoscine butylbromide can also exhibit a blocking effect on nicotinic receptors located in the intramural ganglia of the enteric nervous system.[2][5] This action can contribute to its overall spasmolytic effect by modulating neurotransmission within the colonic wall. The predominant nAChR subtypes in the enteric nervous system are composed of α3, β4, and α7 subunits.[6][7]

Quantitative Pharmacology

The affinity of hyoscine butylbromide for its molecular targets can be quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) in functional assays.

Table 1: Functional Inhibitory Potency of Hyoscine Butylbromide in Human Intestinal Tissue

| Experimental Model | Measured Effect | Agonist | IC50 (nmol/L) | Reference |

| Human Intestinal Muscle Strips | Inhibition of Muscle Contraction | Bethanechol | 429 | [8] |

| Human Intestinal Tissue | Inhibition of Calcium Mobilization | Bethanechol | 121 | [8] |

| Human Intestinal Mucosa (Ussing Chamber) | Inhibition of Epithelial Secretion | Bethanechol | 224 | [8] |

| SH-SY5Y Cells (expressing nAChRs) | Suppression of ACh-induced currents | Acetylcholine (100 µM) | 190 | [5] |

Note: Lower IC50 values indicate higher potency.

Signaling Pathways

M3 Muscarinic Receptor Signaling in Colonic Smooth Muscle

Antagonism of the M3 receptor by hyoscine butylbromide is the principal mechanism for its spasmolytic effect. The binding of acetylcholine to the M3 receptor on colonic smooth muscle cells initiates a well-defined signaling cascade leading to contraction. Hyoscine butylbromide competitively blocks this pathway.

Nicotinic Acetylcholine Receptor Signaling in Enteric Neurons

Hyoscine butylbromide's secondary action involves the blockade of nAChRs in the enteric ganglia. These receptors are ligand-gated ion channels that mediate fast synaptic transmission between enteric neurons. Blockade of these receptors can reduce neuronal excitability and neurotransmitter release, contributing to the overall reduction in colonic motility.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of hyoscine butylbromide's molecular targets.

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of hyoscine butylbromide for muscarinic receptors in colonic tissue homogenates.[9][10][11]

Objective: To determine the Ki of hyoscine butylbromide for muscarinic receptors in human colonic smooth muscle.

Materials:

-

Human colonic smooth muscle tissue

-

Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)

-

Unlabeled hyoscine butylbromide

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen human colonic smooth muscle tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well. Add increasing concentrations of unlabeled hyoscine butylbromide to competitor wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of hyoscine butylbromide to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.

Isometric Tension Recording of Colonic Smooth Muscle

This protocol describes the measurement of hyoscine butylbromide's effect on the contractility of isolated colonic smooth muscle strips.[2][12][13]

Objective: To determine the functional potency (IC50) of hyoscine butylbromide in inhibiting agonist-induced contractions of human colonic smooth muscle.

Materials:

-

Human colonic tissue

-

Krebs-Henseleit solution

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Muscarinic agonist (e.g., carbachol, bethanechol)

-

Hyoscine butylbromide

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Obtain fresh human colonic tissue and dissect smooth muscle strips (circular or longitudinal).

-

Mounting: Mount the muscle strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with regular changes of the bath solution.

-

Contraction Induction: Induce a stable contraction by adding a fixed concentration of a muscarinic agonist to the bath.

-

Drug Application: Once a stable contraction is achieved, add increasing concentrations of hyoscine butylbromide cumulatively to the bath, allowing the response to stabilize at each concentration.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each hyoscine butylbromide concentration as a percentage of the maximal agonist-induced contraction. Plot the percentage of inhibition against the log concentration of hyoscine butylbromide to determine the IC50 value.

Ussing Chamber Electrophysiology

This protocol outlines the use of an Ussing chamber to measure the effect of hyoscine butylbromide on ion secretion across the colonic epithelium.[14][15][16]

Objective: To assess the inhibitory effect of hyoscine butylbromide on agonist-induced ion secretion in human colonic mucosa.

Materials:

-

Human colonic mucosal tissue

-

Krebs-bicarbonate buffer

-

Carbogen gas (95% O2, 5% CO2)

-

Muscarinic agonist (e.g., bethanechol)

-

Hyoscine butylbromide

-

Ussing chamber system

-

Voltage-clamp apparatus

Procedure:

-

Tissue Mounting: Mount a section of human colonic mucosa between the two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Fill both chambers with Krebs-bicarbonate buffer, maintain at 37°C, and bubble with carbogen gas. Allow the tissue to equilibrate.

-

Electrophysiological Measurements: Short-circuit the tissue by applying a voltage clamp to maintain the transepithelial potential difference at 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net ion transport.

-

Agonist Stimulation: Add a muscarinic agonist to the serosal side of the tissue to stimulate chloride secretion, observed as an increase in Isc.

-

Inhibitor Application: Once a stable stimulated Isc is reached, add increasing concentrations of hyoscine butylbromide to the serosal side.

-

Data Recording: Continuously record the Isc.

-

Data Analysis: Calculate the percentage inhibition of the agonist-stimulated Isc at each concentration of hyoscine butylbromide and determine the IC50 value.

Conclusion

Hyoscine butylbromide exerts its spasmolytic effects in the colon primarily through the competitive antagonism of M3 muscarinic acetylcholine receptors on smooth muscle cells, leading to muscle relaxation. A secondary, and less potent, mechanism involves the blockade of nicotinic acetylcholine receptors in the enteric ganglia, which modulates neuronal communication. The quantitative data from functional assays confirm its potent inhibitory action on cholinergic-mediated physiological responses in the colon. The experimental protocols detailed herein provide a framework for the continued investigation of its pharmacological properties and the development of novel antispasmodic agents. This comprehensive understanding of hyoscine butylbromide's molecular targets is crucial for its effective clinical application and for guiding future research in the field of gastrointestinal pharmacology.

References

- 1. Changes in Nicotinic Neurotransmission during Enteric Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrical activity of human colonic smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of nicotinic acetylcholine receptors and subunit messenger RNAs in the enteric nervous system of the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 13. dmt.dk [dmt.dk]

- 14. A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age‐dependent differences in absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticholinergic Landscape of Buscopan® (Hyoscine Butylbromide): A Technical Guide to its Effects on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological effects of Buscopan® (hyoscine butylbromide), a widely used antispasmodic agent, on cholinergic neurotransmission. The primary mechanism of action for hyoscine butylbromide is its competitive antagonism of muscarinic acetylcholine (B1216132) receptors, with a notable preference for the M3 subtype. This antagonism effectively blocks the action of acetylcholine, leading to the relaxation of smooth muscle and a reduction in glandular secretions. At higher concentrations, a secondary, weaker antagonistic effect at nicotinic acetylcholine receptors has been observed. This document synthesizes quantitative data on its inhibitory effects, details key experimental protocols for its characterization, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Hyoscine butylbromide, the active ingredient in this compound®, is a quaternary ammonium (B1175870) derivative of scopolamine.[1] Its peripheral action and limited ability to cross the blood-brain barrier minimize central nervous system side effects, making it a valuable therapeutic agent for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and biliary colic.[1] This guide delves into the core pharmacology of hyoscine butylbromide, focusing on its interaction with the cholinergic nervous system.

Mechanism of Action at the Cholinergic Synapse

Cholinergic neurotransmission involves the release of acetylcholine (ACh) from a presynaptic neuron, which then binds to and activates cholinergic receptors on a postsynaptic cell. In the context of smooth muscle and exocrine glands, the primary receptors are of the muscarinic subtype.

Hyoscine butylbromide exerts its effects by competitively binding to these muscarinic receptors, thereby preventing ACh from binding and initiating a cellular response.[1] This antagonistic action is the foundation of its spasmolytic and antisecretory properties.

Muscarinic Receptor Antagonism

The primary therapeutic effect of hyoscine butylbromide is achieved through the blockade of muscarinic acetylcholine receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), and while hyoscine butylbromide acts as an antagonist at these receptors, it exhibits a degree of selectivity. It has a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal tract.[2]

Signaling Pathway of Muscarinic M3 Receptor Activation and its Inhibition by this compound

Caption: this compound competitively antagonizes the M3 muscarinic receptor.

Nicotinic Receptor Antagonism

At higher concentrations, hyoscine butylbromide can also exhibit a ganglion-blocking effect by binding to nicotinic receptors.[2] This action is considered secondary to its primary antimuscarinic effects and is observed at concentrations that are generally higher than those used for therapeutic purposes.[3] Studies have shown that at a concentration of 10 μmol/L, it can moderately decrease nicotinic receptor-mediated secretion, motility, and nerve activity.[3]

Quantitative Data

The inhibitory effects of hyoscine butylbromide have been quantified in various in vitro studies. The following tables summarize the available data on its potency.

Table 1: IC50 Values of Hyoscine Butylbromide in Human Intestinal Tissue [3]

| Parameter | Agonist | IC50 (nmol/L) |

| Muscle Contraction | Bethanechol | 429 |

| Calcium Mobilization | Bethanechol | 121 |

| Epithelial Secretion | Bethanechol | 224 |

Table 2: IC50 Values for Muscarinic Receptor Antagonism in Human Gastrointestinal Smooth Muscle [4]

| Receptor Subtype | IC50 (M) |

| M2 | 3.1 x 10⁻⁵ |

| M3 | 0.9 x 10⁻⁵ |

Experimental Protocols

The characterization of hyoscine butylbromide's anticholinergic effects relies on established in vitro methodologies. The following sections provide detailed protocols for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of hyoscine butylbromide for different muscarinic receptor subtypes.

-

Objective: To quantify the affinity of hyoscine butylbromide for M1, M2, M3, M4, and M5 muscarinic receptors.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine).

-

Hyoscine butylbromide solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of hyoscine butylbromide in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay

Caption: A typical workflow for a radioligand binding assay.

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the functional effect of hyoscine butylbromide on smooth muscle contractility.

-

Objective: To determine the concentration-dependent inhibitory effect of hyoscine butylbromide on acetylcholine-induced smooth muscle contraction.

-

Materials:

-

Isolated smooth muscle strips (e.g., from guinea pig ileum or human colon).

-

Organ bath system with temperature control and aeration.

-

Isometric force transducer.

-

Data acquisition system.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Acetylcholine or other muscarinic agonist (e.g., carbachol).

-

Hyoscine butylbromide solutions of varying concentrations.

-

-

Procedure:

-

Mount the smooth muscle strip in the organ bath containing oxygenated physiological salt solution at 37°C.

-

Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a resting tension.

-

Induce a submaximal contraction with a fixed concentration of acetylcholine.

-

Once the contraction has stabilized, add increasing concentrations of hyoscine butylbromide cumulatively to the bath.

-

Record the changes in muscle tension using the isometric force transducer.

-

Generate a concentration-response curve for the inhibitory effect of hyoscine butylbromide.

-

Calculate the IC50 value, representing the concentration of hyoscine butylbromide that causes a 50% reduction in the acetylcholine-induced contraction.

-

Ussing Chamber Assay for Intestinal Epithelial Secretion

This technique is used to investigate the effect of hyoscine butylbromide on ion transport across the intestinal epithelium, which is a measure of its antisecretory effect.

-

Objective: To assess the inhibitory effect of hyoscine butylbromide on cholinergic agonist-induced ion secretion in the intestinal epithelium.

-

Materials:

-

Ussing chamber system.

-

Isolated intestinal mucosal sheets.

-

Ringer's solution.

-

Muscarinic agonist (e.g., carbachol).

-

Hyoscine butylbromide solutions.

-

Voltage-clamp amplifier.

-

Data acquisition system.

-

-

Procedure:

-

Mount the intestinal mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Fill both chambers with oxygenated Ringer's solution maintained at 37°C.

-

Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV.

-

Measure the short-circuit current (Isc), which represents the net ion transport.

-

After a stable baseline Isc is established, add a muscarinic agonist to the serosal side to stimulate chloride secretion.

-

Once the agonist-induced Isc has peaked, add hyoscine butylbromide to the serosal side.

-

Record the change in Isc to determine the inhibitory effect of hyoscine butylbromide on secretion.

-

Conclusion

This compound® (hyoscine butylbromide) is a potent anticholinergic agent that primarily exerts its therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, in smooth muscle and glandular tissues. This action effectively inhibits cholinergic neurotransmission, leading to its well-established spasmolytic and antisecretory properties. A weaker antagonistic effect on nicotinic receptors is observed at higher concentrations. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the nuanced interactions of hyoscine butylbromide with the cholinergic nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of hyoscine butylbromide (this compound®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on human gastrointestinal smooth muscle activity in an ex vivo model: Are there any differences for various sections? - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Affected by Hyoscine Butylbromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cellular pathways affected by hyoscine butylbromide, a peripherally acting antimuscarinic agent. The document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades and workflows.

Core Mechanism of Action

Hyoscine butylbromide, a quaternary ammonium (B1175870) derivative of hyoscine, exerts its primary pharmacological effect as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine (ACh), leading to a reduction in smooth muscle contractions and glandular secretions.[1][2] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3]

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Hyoscine butylbromide shows a high affinity for muscarinic receptors located on smooth muscle cells of the gastrointestinal tract.[3] While it is known to act on M1, M2, and M3 receptors, it demonstrates a stronger inhibition through M3 receptor blockade, which is the predominant receptor mediating its antispasmodic effects.[3] At higher concentrations (10 μmol/L), hyoscine butylbromide can also exhibit a moderate antagonistic effect at nicotinic acetylcholine receptors, contributing to a ganglion-blocking effect.[3][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of hyoscine butylbromide.

Table 1: Antagonistic Potency of Hyoscine Butylbromide

| Parameter | Agonist | Preparation | Value | Reference(s) |

| pA2 | Acetylcholine | Guinea-pig isolated ileum | 7.8 | [5] |

| IC50 (Muscle Contraction) | Bethanechol | Human intestinal samples | 429 nmol/L | [6] |

| IC50 (Calcium Mobilization) | Bethanechol | Human intestinal samples | 121 nmol/L | [6] |

| IC50 (Epithelial Secretion) | Bethanechol | Human intestinal samples | 224 nmol/L | [6] |

| IC50 (Nicotinic Receptor Current) | Acetylcholine (100µM) | SH-SY5Y cells | 0.19 ± 0.04 µM | [7] |

Signaling Pathways Affected by Hyoscine Butylbromide

Hyoscine butylbromide's antagonism of muscarinic receptors disrupts key signaling pathways involved in cellular function, primarily the Gq/11 and Gi/o pathways.

Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Muscarinic M1, M3, and M5 receptors are coupled to Gq/11 proteins. Upon acetylcholine binding, these receptors activate a signaling cascade that leads to smooth muscle contraction. Hyoscine butylbromide competitively inhibits this pathway.

Disinhibition of the Gi/o Signaling Pathway (M2, M4 Receptors)

Muscarinic M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, hyoscine butylbromide can lead to a disinhibition of adenylyl cyclase, potentially increasing cAMP levels depending on the basal state of the cell.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of hyoscine butylbromide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of hyoscine butylbromide for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of hyoscine butylbromide at muscarinic receptors.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells stably expressing human M1, M2, or M3 receptors)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Hyoscine Butylbromide

-

Atropine (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation fluid

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a suitable source expressing the muscarinic receptor subtype of interest. Determine the protein concentration of the membrane preparation.[8]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition: Radioligand, cell membranes, and varying concentrations of hyoscine butylbromide.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the hyoscine butylbromide concentration.

-

Determine the IC50 value (the concentration of hyoscine butylbromide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fura-2 AM Calcium Imaging

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to muscarinic receptor stimulation and its inhibition by hyoscine butylbromide.

Objective: To quantify the effect of hyoscine butylbromide on agonist-induced increases in intracellular calcium.

Materials:

-

Cultured cells expressing muscarinic receptors (e.g., smooth muscle cells, SH-SY5Y cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Muscarinic agonist (e.g., carbachol (B1668302), bethanechol)

-

Hyoscine Butylbromide

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

-

Ionomycin and EGTA (for calibration)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging.

-

Dye Loading:

-

Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.

-

Imaging:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Continuously perfuse the cells with HBSS.

-

Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To assess the effect of hyoscine butylbromide, pre-incubate the cells with the desired concentration of the drug for a specified period.

-

Stimulate the cells with a muscarinic agonist and continue to record the fluorescence changes.

-

-

Calibration (Optional but Recommended): At the end of each experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios by treating the cells with a calcium-free solution containing EGTA, followed by a solution with a high calcium concentration and a calcium ionophore like ionomycin.

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).

-

Analyze the peak increase in [Ca²⁺]i in the presence and absence of hyoscine butylbromide to determine its inhibitory effect.

-

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol describes an organ bath experiment to assess the relaxant effect of hyoscine butylbromide on pre-contracted intestinal smooth muscle.[10][11]

Objective: To determine the concentration-response relationship for hyoscine butylbromide-induced relaxation of smooth muscle.

Materials:

-

Isolated organ bath system with isometric force transducers

-

Intestinal tissue (e.g., guinea pig ileum, rat colon)

-

Krebs-Henseleit or Tyrode's solution

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

Contractile agent (e.g., carbachol, KCl)

-

Hyoscine Butylbromide

-

Suture silk

Procedure:

-

Tissue Preparation: Isolate a segment of the intestine and place it in cold, oxygenated buffer. Dissect smooth muscle strips of appropriate dimensions.

-

Mounting: Suspend the muscle strip in an organ bath chamber filled with buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end to a fixed hook and the other to an isometric force transducer.[10]

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes with fresh buffer.[10]

-

Contraction: Induce a stable, submaximal contraction using a contractile agent (e.g., 1 µM carbachol or 60 mM KCl).

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of hyoscine butylbromide to the organ bath.

-

Data Recording: Continuously record the isometric tension.

-

Data Analysis:

-

Express the relaxation at each concentration of hyoscine butylbromide as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the hyoscine butylbromide concentration to generate a concentration-response curve.

-

Determine the EC50 value (the concentration of hyoscine butylbromide that produces 50% of the maximal relaxation).

-

cAMP Immunoassay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels.

Objective: To determine the effect of hyoscine butylbromide on agonist-mediated changes in intracellular cAMP.

Materials:

-

Cultured cells expressing M2 or M4 muscarinic receptors

-

cAMP ELISA kit

-

Muscarinic agonist

-

Hyoscine Butylbromide

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable decrease upon Gi activation)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Culture: Culture cells in a 96-well plate.

-

Cell Treatment:

-

Pre-treat cells with varying concentrations of hyoscine butylbromide.

-

Stimulate the cells with a muscarinic agonist in the presence of forskolin (for Gi-coupled receptors).

-

-

Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions to release intracellular cAMP.

-

ELISA Procedure: Perform the competitive ELISA as per the kit protocol. This typically involves:

-

Adding cell lysates and a fixed amount of labeled cAMP to wells coated with a cAMP-specific antibody.

-

Incubating to allow competition for antibody binding.

-

Washing to remove unbound components.

-

Adding a substrate to generate a detectable signal (colorimetric or chemiluminescent).

-

-

Data Acquisition: Measure the signal using a microplate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.

-

Analyze the effect of hyoscine butylbromide on agonist-induced changes in cAMP levels.

-

Conclusion

Hyoscine butylbromide is a potent antimuscarinic agent with a well-defined mechanism of action centered on the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype. This antagonism effectively disrupts Gq/11-mediated signaling, leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation. Its effects on Gi/o-coupled receptors are less pronounced but can contribute to its overall pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the cellular and molecular effects of hyoscine butylbromide and to develop novel therapeutics targeting these pathways. Further research is warranted to delineate the precise binding affinities (Ki values) of hyoscine butylbromide for each of the five muscarinic receptor subtypes and to further explore its effects on nicotinic receptors at a cellular level.

References

- 1. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hyoscine-resistant peristalsis in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of hyoscine butylbromide to improve adenoma detection: A case-control study of surface visualization at simulated colonoscope withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyoscine Butylbromide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of hyoscine butylbromide, a widely used antispasmodic agent. It details the historical context of its development, the semi-synthetic process derived from naturally occurring scopolamine (B1681570), and its pharmacological profile. This document includes structured data on its physicochemical and pharmacokinetic properties, detailed experimental protocols for its synthesis, and visual representations of its mechanism of action and synthesis workflow to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Development

Hyoscine butylbromide, also known as scopolamine butylbromide, was first patented in 1950 and subsequently approved for medical use in 1951.[1][2] It was introduced to the market in 1952 by Boehringer Ingelheim under the brand name Buscopan.[3] The development of this compound was a significant advancement in therapeutics, offering a peripherally acting antispasmodic with a more favorable side-effect profile compared to its parent compound, hyoscine (scopolamine).

The key innovation in the development of hyoscine butylbromide was the creation of a semi-synthetic derivative of the naturally occurring scopolamine, which is extracted from plants of the Solanaceae (nightshade) family, such as Atropa belladonna.[1] The parent compound, scopolamine, is a tertiary amine that can cross the blood-brain barrier, leading to central nervous system side effects like drowsiness and hallucinations.[1] By adding a butyl bromide moiety, hyoscine was converted into a quaternary ammonium (B1175870) compound.[1] This structural modification renders the molecule highly polar and lipid-insoluble, which significantly limits its ability to cross the blood-brain barrier.[4] Consequently, hyoscine butylbromide exerts its effects primarily on peripheral smooth muscle, minimizing undesirable central anticholinergic effects.[1][5]

It is recognized by the World Health Organization as an essential medicine, highlighting its importance in treating conditions involving smooth muscle spasms.[1][6]

Chemical Synthesis

The synthesis of hyoscine butylbromide is a semi-synthetic process that starts with the natural alkaloid (-)-hyoscine (also known as scopolamine). The core of the synthesis is a quaternization reaction, where the tertiary amine of the hyoscine molecule is alkylated with butyl bromide.

Synthesis Pathway

The chemical transformation involves the reaction of (-)-hyoscine with 1-bromobutane (B133212). This is a standard N-alkylation of a tertiary amine to form a quaternary ammonium salt.

Caption: Chemical synthesis pathway of hyoscine butylbromide from (-)-hyoscine.

Experimental Protocol: Synthesis of Hyoscine Butylbromide

This protocol describes a representative method for the synthesis of hyoscine butylbromide from (-)-hyoscine.

Materials:

-

(-)-Hyoscine

-

1-Bromobutane (Butyl Bromide)

-

Acetonitrile (B52724) (or other suitable aprotic polar solvent)

-

Diethyl ether (for precipitation/washing)

-

Stirring plate and magnetic stirrer

-

Reaction flask with a condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a known quantity of (-)-hyoscine in a suitable volume of acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Alkylating Agent: Add a molar excess (typically 1.1 to 1.5 equivalents) of 1-bromobutane to the solution.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, hyoscine butylbromide, may precipitate out of the solution upon cooling. If not, the product can be precipitated by adding the reaction mixture to a larger volume of a non-polar solvent like diethyl ether.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified hyoscine butylbromide product under vacuum to remove residual solvent.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[7]

Physicochemical and Pharmacokinetic Data

The structural and pharmacokinetic properties of hyoscine butylbromide are crucial for its therapeutic action and safety profile.

Table 1: Physicochemical Properties of Hyoscine Butylbromide

| Property | Value | Reference |

| Chemical Formula | C₂₁H₃₀BrNO₄ | [4][7] |

| Molecular Weight | 440.37 g/mol | [4][7] |

| CAS Number | 149-64-4 | [7] |

| Appearance | Crystalline powder | [8] |

| Solubility | Very soluble in water | [8] |

| Structure | Quaternary ammonium compound | [1][4] |

Table 2: Pharmacokinetic Properties of Hyoscine Butylbromide

| Parameter | Value | Reference |

| Oral Bioavailability | <1% | [1][9] |

| Protein Binding | Low | [1] |

| Volume of Distribution (Vss) | 128 L (approx. 1.7 L/kg) | [10] |

| Elimination Half-life | ~5 hours | [1][10] |

| Metabolism | Hydrolytic cleavage of the ester bond | [10] |

| Excretion | Kidney (~50%) and fecal | [1][10] |

Mechanism of Action

Hyoscine butylbromide is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[9][11] Its primary action is on the smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[5]

Signaling Pathway

The drug blocks the M3 subtype of muscarinic receptors on smooth muscle cells, which are responsible for mediating the contractile effects of acetylcholine released from parasympathetic nerve endings.[12] This blockade prevents the intracellular signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation and an antispasmodic effect.[9][11] At higher concentrations, it can also exert a ganglion-blocking effect by acting on nicotinic receptors.[9][12]

Caption: Mechanism of action of hyoscine butylbromide on smooth muscle cells.

Clinical Applications

Hyoscine butylbromide is clinically indicated for the treatment of pain and discomfort caused by abdominal cramps and smooth muscle spasms.[9][13] Its applications include:

-

Irritable bowel syndrome (IBS)[4]

-

Esophageal, biliary, and renal colic[1]

-

Reducing gastrointestinal motility during diagnostic procedures like endoscopy and radiology.[1]

Safety and Toxicology

Due to its poor systemic absorption and inability to cross the blood-brain barrier, hyoscine butylbromide is generally well-tolerated.[9] Common side effects are related to its peripheral anticholinergic activity and include dry mouth, blurred vision, tachycardia, and urinary retention.[4]

Table 3: Acute Toxicity Data (LD₅₀)

| Species | Route of Administration | LD₅₀ Value | Reference |

| Mice | Oral | 1000-3000 mg/kg | [10] |

| Mice | Intravenous | 10-23 mg/kg | [10] |

| Rats | Oral | 1040-3300 mg/kg | [10] |

| Rats | Intravenous | 18 mg/kg | [10] |

| Dogs | Oral | 600 mg/kg | [10] |

Conclusion

The discovery and development of hyoscine butylbromide represent a successful example of rational drug design, where a natural product was chemically modified to enhance its therapeutic index. By converting scopolamine into a quaternary ammonium compound, a peripherally selective antispasmodic agent with minimal central side effects was created. Its straightforward synthesis, well-understood mechanism of action, and established safety profile have made it a cornerstone therapy for the management of visceral smooth muscle spasms for over seven decades. This guide provides core technical information to support further research and development in the field of antispasmodic drugs.

References

- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 2. mdwiki.org [mdwiki.org]

- 3. Pardon Our Interruption [boehringer-ingelheim.com]

- 4. grokipedia.com [grokipedia.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound® (hyoscine butylbromide, or scopolamine butylbromide), from Laboratoires Delagrange (Paris, France), 1972 - Oncowitan [oncowitan.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 9. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mims.com [mims.com]

- 11. prisminltd.com [prisminltd.com]

- 12. droracle.ai [droracle.ai]

- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 14. clinicaltrials.eu [clinicaltrials.eu]

Structural Activity Relationship of Buscopan and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscine butylbromide, widely known by its trade name Buscopan, is a peripherally acting antimuscarinic agent used for the treatment of abdominal pain and cramping.[1][2] As a quaternary ammonium (B1175870) derivative of scopolamine, its structure has been optimized to limit its penetration across the blood-brain barrier, thereby minimizing central nervous system side effects associated with its tertiary amine precursor, scopolamine.[3] This guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its analogs, focusing on the molecular determinants of their interaction with muscarinic acetylcholine (B1216132) receptors.

Core Structural Features and their Impact on Activity

The pharmacological activity of this compound and its analogs is primarily determined by their interaction with muscarinic acetylcholine receptors, where they act as competitive antagonists. The core structure consists of a tropane (B1204802) skeleton derived from scopolamine, an ester linkage to tropic acid, and a quaternary ammonium group. Variations in these key structural features significantly influence the potency and selectivity of these compounds.

The Quaternary Ammonium Group

The presence of a quaternary ammonium group, specifically the N-butyl group in this compound, is a critical determinant of its pharmacological profile. This permanent positive charge restricts the molecule's ability to cross the blood-brain barrier, leading to a peripherally selective action. The nature of the N-substituent plays a crucial role in the affinity for muscarinic receptors. While systematic studies on a wide range of N-alkylscopolammonium analogs are limited in the public domain, general principles of muscarinic antagonist SAR suggest that the size and lipophilicity of the N-alkyl group can influence receptor binding and selectivity.

The Tropic Acid Ester

The ester of tropic acid is a fundamental component for high-affinity binding to the muscarinic receptor. The hydroxyl group and the phenyl ring of the tropic acid moiety are thought to engage in key interactions within the receptor's binding pocket. Modifications to this part of the molecule, such as altering the substituents on the phenyl ring or changing the ester linkage, can have a profound impact on antagonist potency.

The Tropane Skeleton

The rigid bicyclic structure of the tropane skeleton provides the appropriate three-dimensional conformation for fitting into the muscarinic receptor binding site. The stereochemistry of the tropane ring and the ester linkage is crucial for optimal receptor interaction.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the activity of this compound and related compounds. This data is essential for understanding the subtle structural modifications that can lead to significant changes in pharmacological activity.

| Compound | Preparation | Parameter | Value | Reference |

| Hyoscine (Scopolamine) | Guinea pig ileum | pA2 | 9.46 ± 0.05 | [4] |

| Hyoscine Butylbromide | Human Intestine | IC50 (Muscle Contraction) | 429 nmol/L | [1] |

| Hyoscine Butylbromide | Human Intestine | IC50 (Calcium Mobilization) | 121 nmol/L | [1] |

| Hyoscine Butylbromide | Human Intestine | IC50 (Epithelial Secretion) | 224 nmol/L | [1] |

Experimental Protocols

The determination of the pharmacological activity of this compound and its analogs relies on robust in vitro and ex vivo experimental protocols. The following are detailed methodologies for key experiments.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a compound for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human muscarinic receptor subtypes)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Test compounds (this compound and its analogs)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Non-specific binding control (e.g., 1 µM atropine)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Schild Analysis for Functional Antagonism

This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum)

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂/5% CO₂

-

Muscarinic agonist (e.g., acetylcholine)

-

Antagonist (this compound or its analogs)

-

Isotonic transducer and recording system

Procedure:

-

Tissue Preparation: Mount a segment of the isolated tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist for a predetermined period.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second agonist concentration-response curve in the presence of the antagonist.

-

Repeat: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

-

Data Analysis:

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[5]

-

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly expressed in smooth muscle. This blockade interrupts the signaling cascade that leads to smooth muscle contraction.

The following diagram illustrates the logical workflow for determining the competitive antagonism of a this compound analog using Schild analysis.

Conclusion

The structural activity relationship of this compound and its analogs is a classic example of rational drug design, where a natural product, scopolamine, was chemically modified to produce a peripherally selective and therapeutically valuable drug. The key to its success lies in the quaternary ammonium group, which limits central nervous system penetration, while retaining the essential pharmacophore required for high-affinity binding to muscarinic receptors. Further research into the synthesis and pharmacological evaluation of a broader range of analogs could lead to the development of even more selective and potent antimuscarinic agents for the treatment of gastrointestinal and other disorders.

References

In-Vitro Characterization of Buscopan's Antispasmodic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro methodologies used to characterize the antispasmodic effects of Hyoscine Butylbromide (Buscopan). It details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Hyoscine Butylbromide, commercially known as this compound, is a widely used antispasmodic agent for the treatment of abdominal pain and cramping.[1][2] Its therapeutic efficacy stems from its action on the smooth muscle of the gastrointestinal (GI) tract. In-vitro characterization is a crucial step in understanding its mechanism of action and quantifying its pharmacological properties. This guide outlines the core in-vitro techniques employed for this purpose.

Mechanism of Action

This compound's primary antispasmodic effect is mediated through its action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M3 subtypes, located on gastrointestinal smooth muscle cells.[1][2] Blockade of these receptors prevents acetylcholine-induced smooth muscle contraction, leading to muscle relaxation.

At higher concentrations, this compound also exhibits a secondary, weaker antagonistic effect on nicotinic acetylcholine receptors, which may contribute to its overall spasmolytic activity by modulating neurotransmission within the enteric nervous system.[2][3]

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the in-vitro potency of this compound from various studies.

| Parameter | Agonist | Tissue/Cell Line | Value | Reference |

| IC50 | Bethanechol | Human Intestinal Smooth Muscle (Contraction) | 429 nM | [2] |

| IC50 | Bethanechol | Human Intestinal Smooth Muscle (Calcium Mobilization) | 121 nM | [2] |

| IC50 | Bethanechol | Human Intestinal Epithelium (Secretion) | 224 nM | [2] |

| IC50 | Acetylcholine | SH-SY5Y Cells (Nicotinic Receptor Current) | 0.19 µM | [3] |

| IC50 | - | Human M2 Muscarinic Receptor | 3.1 x 10⁻⁵ M | [1] |

| IC50 | - | Human M3 Muscarinic Receptor | 0.9 x 10⁻⁵ M | [1] |

Experimental Protocols

Isolated Organ Bath Studies

Isolated organ bath experiments are a cornerstone for assessing the contractility of smooth muscle in response to pharmacological agents.[4][5]

-

Tissue Preparation :

-

Physiological Salt Solution (Tyrode's Solution) :

-

Mounting and Equilibration :

-

Induction of Contraction :

-